molecular formula C15H20O5 B8295843 Ethyl alpha-(3,4-dimethoxybenzyl)acetoacetate

Ethyl alpha-(3,4-dimethoxybenzyl)acetoacetate

Cat. No. B8295843
M. Wt: 280.32 g/mol
InChI Key: HOGZHQDWHUPLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04512992

Procedure details

Ethyl α-(3,4-dimethoxybenzylidene)acetoacetate (50 g) was catalytically reduced in a Parr low pressure apparatus in ethyl acetate (150 ml) in the presence of 5% palladium on charcoal catalyst (Pd/C)(3 g). The catalyst was removed by filtration; the solvent was removed under reduced pressure; and the residual oil was distilled to give ethyl α-(3,4-dimethoxybenzyl)-acetoacetate (40.5 g, b.p. 162°-164° C./0.4 mm Hg).
Name
Ethyl α-(3,4-dimethoxybenzylidene)acetoacetate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[CH:6]=[C:7]([C:13]([CH3:15])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[CH2:6][CH:7]([C:13]([CH3:15])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Ethyl α-(3,4-dimethoxybenzylidene)acetoacetate
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C=C(C(=O)OCC)C(=O)C)C=CC1OC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
and the residual oil was distilled

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CC(C(=O)OCC)C(=O)C)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.